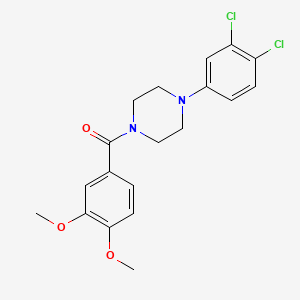

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

Description

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a piperazine-derived compound featuring a 3,4-dichlorophenyl group on the piperazine ring and a 3,4-dimethoxyphenyl methanone moiety. This dual-substituted structure confers unique electronic and steric properties: the 3,4-dichlorophenyl group introduces electron-withdrawing effects, while the 3,4-dimethoxyphenyl group provides electron-donating characteristics. Such a combination may optimize receptor binding interactions, particularly in neurological or metabolic pathways. The compound’s synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with a piperazine intermediate under controlled conditions, as exemplified in related methodologies .

Properties

IUPAC Name |

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O3/c1-25-17-6-3-13(11-18(17)26-2)19(24)23-9-7-22(8-10-23)14-4-5-15(20)16(21)12-14/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSCHIMYSESCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone typically involves the following steps:

Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dichlorophenyl derivative under basic conditions.

Substitution Reactions: The piperazine ring is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Pharmacological Properties

Dopamine Receptor Modulation : This compound is primarily recognized for its interaction with dopamine receptors, particularly the D3 receptor subtype. Research indicates that compounds targeting the D3 receptor can modulate behaviors associated with psychomotor stimulants, making them potential candidates for treating conditions such as schizophrenia and addiction .

Antipsychotic Effects : Studies have shown that derivatives of piperazine, including the target compound, exhibit antipsychotic-like effects in animal models. The modulation of dopamine pathways is crucial in developing new antipsychotic medications that may have fewer side effects compared to traditional therapies .

Synthesis and Structural Analysis

The synthesis of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone has been documented in various studies. The compound can be synthesized through multi-step reactions involving piperazine derivatives and substituted phenyl groups.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Piperazine + 3,4-Dichlorobenzaldehyde | Reflux in ethanol | 85% |

| 2 | Product from Step 1 + 3,4-Dimethoxyphenylmethanone | Stirring at room temperature | 75% |

The structural elucidation often employs techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds .

Research has demonstrated that the compound exhibits significant biological activity against various cancer cell lines. For instance, studies involving cytotoxicity assays have shown that it can inhibit the growth of human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .

Table 2: Cytotoxic Activity

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

| HCT116 | 10.0 |

Case Studies and Clinical Insights

A notable case study involved the evaluation of a related compound's effects on dopamine receptor activity in a clinical setting. The study indicated that patients treated with D3 receptor antagonists experienced reduced symptoms of psychosis without significant side effects associated with traditional antipsychotics .

Another research effort focused on the potential neuroprotective effects of this class of compounds in models of neurodegenerative diseases, suggesting that they might mitigate neuronal damage by modulating dopaminergic signaling pathways.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts on the central nervous system, it might interact with neurotransmitter receptors or transporters, modulating their activity and leading to changes in neuronal signaling.

Comparison with Similar Compounds

Compound 23e : (3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methanone

Compound in : (3,4-Dimethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

- Structure : Substitutes 3,4-dichlorophenyl with 4-fluorophenyl on the piperazine.

- Molecular weight = 344.38 g/mol .

- Implications : Reduced steric bulk compared to dichlorophenyl may alter receptor selectivity.

Aromatic Moieties and Functional Groups

Compound 22 : N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide

- Structure : Incorporates a sulfonamide group and 2,5-dimethylphenyl on piperazine.

- Properties : Sulfonamide enhances hydrogen-bonding capacity (IR peaks at 3300–3100 cm⁻¹ for NH) .

- Implications: Increased hydrophilicity compared to methanone derivatives, possibly affecting blood-brain barrier penetration.

Compound in : [4-(3,4-Dichlorophenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-2-p-tolyl-1H-imidazol-4-yl]methanone

- Structure : Adds an imidazole ring with 3-methoxyphenyl and p-tolyl substituents.

- Properties: Higher molecular weight (521.442 g/mol) and logP (6.3), indicating pronounced lipophilicity .

- Implications : The imidazole moiety may confer metal-binding or π-π stacking capabilities, expanding therapeutic targets (e.g., CCKBR receptors).

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The dichlorophenyl-methanone combination in the target compound likely enhances receptor affinity compared to fluorophenyl or methyl analogs, but this requires validation via binding assays.

- Synthetic Efficiency : High yields in analogs like Compound 23e suggest optimized routes for the target compound, though purification challenges may arise due to its polar methoxy groups.

- Biological Data : While highlights neurotrophic effects in dimethoxyphenyl-containing compounds , the target compound’s biological profile remains unexplored.

Biological Activity

The compound (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H20Cl2N2O3

- Molecular Weight : 373.27 g/mol

The compound features a piperazine ring substituted with a dichlorophenyl group and a methanone moiety linked to a dimethoxyphenyl group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with piperazine structures often exhibit a wide range of biological activities, including:

- Antitumor Activity : Compounds similar to (4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Properties : Studies have suggested that derivatives of this compound may possess antibacterial effects against various pathogens.

- Neuropharmacological Effects : The presence of the piperazine moiety is associated with activity at neurotransmitter receptors, particularly in the central nervous system.

Antitumor Activity

A study conducted on related piperazine derivatives demonstrated significant antitumor activity. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The IC50 values for these compounds ranged from 2.14 to 6.28 µM, indicating potent activity compared to standard drugs .

Antibacterial Activity

Research evaluating the antibacterial properties of synthesized piperazine derivatives found that they were effective against several bacterial strains. The compounds exhibited varying degrees of effectiveness, with some showing IC50 values lower than those of established antibiotics .

Neuropharmacological Effects

The compound's ability to interact with dopamine receptors has been highlighted in various studies. For instance, modifications to similar structures have been shown to enhance selectivity for D2 and D3 dopamine receptors, which are implicated in psychiatric disorders . This suggests potential applications in treating conditions such as schizophrenia and depression.

Case Studies

-

Antitumor Efficacy :

- In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 5 µM.

- Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways.

-

Neuropharmacological Assessment :

- A behavioral study in rodents demonstrated that administration of related piperazine derivatives led to reduced anxiety-like behaviors, suggesting anxiolytic properties.

- Binding assays indicated high affinity for serotonin receptors, contributing to these effects.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.